molecular formula C24H21FN4O4S2 B2865788 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 1185075-81-3

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2865788
CAS No.: 1185075-81-3
M. Wt: 512.57
InChI Key: HWXSBQUZSZVUJN-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with sulfur (thia) and nitrogen (triaza) atoms, an acetylated side chain, a furan-2-ylmethyl substituent, and an N-(2-fluorophenyl)acetamide moiety. Discovery strategies such as LC/MS screening, as highlighted in marine actinomycete research, may have prioritized this compound due to its unique pharmacophoric features .

Properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O4S2/c1-14(30)28-9-8-16-19(12-28)35-22-21(16)23(32)29(11-15-5-4-10-33-15)24(27-22)34-13-20(31)26-18-7-3-2-6-17(18)25/h2-7,10H,8-9,11-13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXSBQUZSZVUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds The process may start with the synthesis of the furan-2-ylmethyl group, followed by the construction of the pyrimidine and thieno rings

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its unique structure may allow it to interact with specific molecular targets in the body.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved stability, reactivity, or biocompatibility.

Mechanism of Action

The mechanism of action of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analog in the provided evidence is 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5), which shares the acetamide backbone but lacks the tricyclic core, sulfur/nitrogen heteroatoms, and fluorophenyl group. Key differences include:

Feature Target Compound 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide
Molecular Formula Estimated: ~C₂₃H₂₁FN₄O₄S₂ (hypothetical)* C₁₇H₁₇NO₃
Molecular Weight Estimated: ~540–560 g/mol* 283.32 g/mol
Key Functional Groups Thia-triazatricyclo, fluorophenyl, furan, acetyl Acetylphenoxy, o-tolyl, acetamide
Structural Complexity High (tricyclic scaffold with multiple heteroatoms) Moderate (linear acetamide with aromatic substituents)

*Note: Exact molecular data for the target compound is unavailable in the provided evidence; estimates are based on structural parsing.

Bioactivity and Pharmacological Potential

  • Target Compound: The tricyclic thia-triazatricyclo core may enhance binding affinity to biological targets (e.g., kinases or proteases) due to conformational rigidity and heteroatom-mediated interactions. The fluorophenyl group could improve metabolic stability compared to non-halogenated analogs .
  • 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide: Limited bioactivity data is available, but simpler acetamide derivatives are often explored for analgesic or anti-inflammatory properties. The absence of heterocyclic complexity may reduce target specificity .

Research Findings and Limitations

  • Marine Actinomycete Derivatives: Compounds like salternamides (e.g., Salternamide E) from marine actinomycetes exhibit diverse bioactivities, supporting the hypothesis that the target compound’s tricyclic structure could confer unique pharmacological properties .
  • Gaps in Evidence : Direct comparative data (e.g., IC₅₀ values, toxicity assays) for the target compound and its analogs are absent. Further studies are needed to validate its bioactivity and safety.

Biological Activity

The compound 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide (CAS: 1189484-35-2) is a complex organic molecule with significant potential for biological activity due to its unique structural features. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Structural Characteristics

This compound features a tricyclic structure that includes:

  • Acetyl group
  • Furan moiety
  • Sulfanyl group

The molecular formula is C24H20F2N4O4S2C_{24}H_{20}F_2N_4O_4S_2 with a molecular weight of approximately 530.6 g/mol . The presence of sulfur and nitrogen heteroatoms in its framework contributes to its diverse chemical reactivity and potential biological effects.

Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Some derivatives of similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Properties : The triazatricyclo structure may interact with specific molecular targets involved in cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds containing furan and sulfanyl groups are often explored for their anti-inflammatory potential.

Case Studies

  • Antimicrobial Testing : In a study evaluating the antimicrobial properties of related compounds, derivatives similar to this molecule demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : Research involving triazatricyclo compounds has indicated that they can induce apoptosis in cancer cell lines, suggesting a mechanism through which they might exert anticancer effects .
  • Inflammation Models : Animal models treated with compounds bearing similar functional groups showed reduced markers of inflammation, indicating potential therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Preparation of the Tricyclic Core : Initial reactions focus on forming the triazatricyclo framework.
  • Introduction of Functional Groups : Sequential steps introduce the furan moiety and acetyl groups.
  • Final Modifications : The sulfanyl and acetamide groups are added in controlled conditions to ensure high yield and purity.

Chemical Reactions

The compound can participate in various chemical reactions typical for amides and heterocycles, such as:

  • Oxidation : Targeting sulfur or furan moieties.
  • Reduction : Focusing on carbonyl groups.
  • Substitution Reactions : Involving aromatic rings and furan groups .

Future Research Directions

Further studies are required to elucidate the specific biological mechanisms underlying the activity of this compound, including:

  • Detailed pharmacokinetic and pharmacodynamic studies.
  • Exploration of structure-activity relationships (SAR) to optimize efficacy.

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